

# 3-Hexyne CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-Hexyne

Cat. No.: B1328910

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## An In-depth Technical Guide to 3-Hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hexyne** (also known as diethylacetylene), a symmetrical alkyne utilized in a variety of applications within organic and organometallic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and its emerging role in the development of novel materials and potential applications in drug discovery.

## Core Chemical Identity and Properties

**3-Hexyne** is an organic compound with a triple bond between its third and fourth carbon atoms. [1] Its linear formula is  $C_2H_5C\equiv CC_2H_5$ .

Table 1: Chemical Identifiers and Molecular Properties of **3-Hexyne**

Identifier	Value
CAS Number	928-49-4[1][2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> [1][2][3][5]
Molecular Weight	82.14 g/mol [2][3][5]
IUPAC Name	Hex-3-yne[5]
Synonyms	Diethylacetylene, C <sub>2</sub> H <sub>5</sub> C≡CC <sub>2</sub> H <sub>5</sub> [1][3][5]
InChI Key	DQQNMIPXXNPGCV-UHFFFAOYSA-N[1][5]
SMILES	CCC#CCC

Table 2: Physicochemical Properties of **3-Hexyne**

Property	Value
Appearance	Colorless liquid[1][4]
Odor	Slightly sweet[1]
Boiling Point	81-82 °C[3]
Melting Point	-105 °C[4]
Density	0.723 g/mL at 25 °C[3][4]
Refractive Index	n <sub>20</sub> /D 1.411[3]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol and ether.[1]
Vapor Pressure	186 mmHg at 37.7 °C
Flash Point	-14 °C (closed cup)

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Hexyne**.

Table 3: Key Spectroscopic Data for **3-Hexyne**

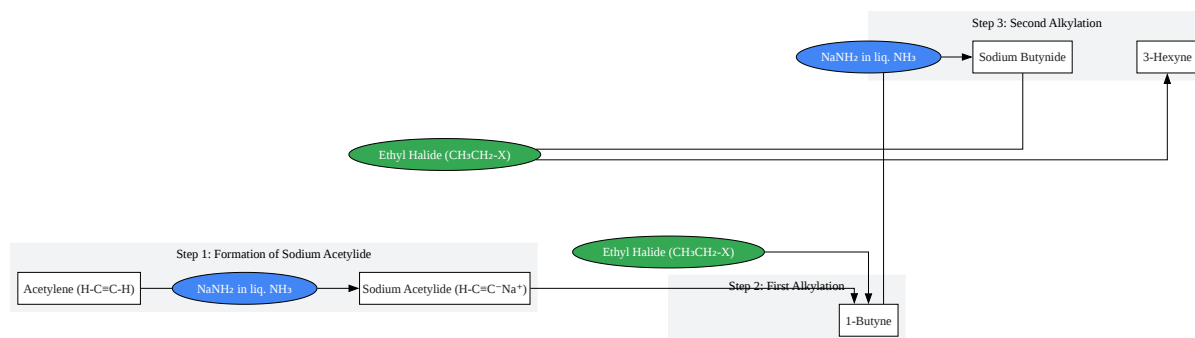
Technique	Key Peaks/Shifts
$^1\text{H}$ NMR	$\delta$ (ppm): 2.15 (q), 1.11 (t)[6]
$^{13}\text{C}$ NMR	$\delta$ (ppm): 80.8, 14.1, 12.4
IR Spectroscopy	Key absorptions ( $\text{cm}^{-1}$ ): 2970, 2930, 2870 (C-H stretch), 2270 ( $\text{C}\equiv\text{C}$ stretch, weak or absent due to symmetry), 1460, 1375[7]
Mass Spectrometry	Major fragments ( $m/z$ ): 82 ( $\text{M}^+$ ), 67, 53, 41, 39[8]

## Synthesis of 3-Hexyne

A common laboratory synthesis of **3-Hexyne** starts from acetylene. This method involves the sequential alkylation of acetylene with an ethyl halide.

### Experimental Protocol: Synthesis of **3-Hexyne** from Acetylene

- **Deprotonation of Acetylene:** Acetylene is a weak acid and can be deprotonated by a strong base, such as sodium amide ( $\text{NaNH}_2$ ) in liquid ammonia, to form sodium acetylide.[9]
- **First Alkylation:** The resulting acetylide anion acts as a nucleophile and reacts with a primary alkyl halide, such as ethyl bromide or ethyl iodide, in an  $\text{S}_\text{N}2$  reaction to form a terminal alkyne (1-butyne).
- **Second Deprotonation and Alkylation:** The terminal alkyne is then deprotonated by another equivalent of sodium amide to form the corresponding acetylide. This is subsequently reacted with a second equivalent of the ethyl halide to yield **3-Hexyne**.[9]
- **Work-up and Purification:** The reaction is quenched with a proton source, and the organic product is extracted, dried, and purified by distillation.



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Synthesis workflow of **3-Hexyne** from acetylene.

## Key Reactions of 3-Hexyne

The triple bond in **3-Hexyne** is a site of high reactivity, allowing for a variety of chemical transformations.

Hydrogenation:

- Complete Reduction: In the presence of a catalyst such as palladium on carbon ( $\text{Pd/C}$ ), **3-Hexyne** can be fully hydrogenated to n-hexane.<sup>[10]</sup>

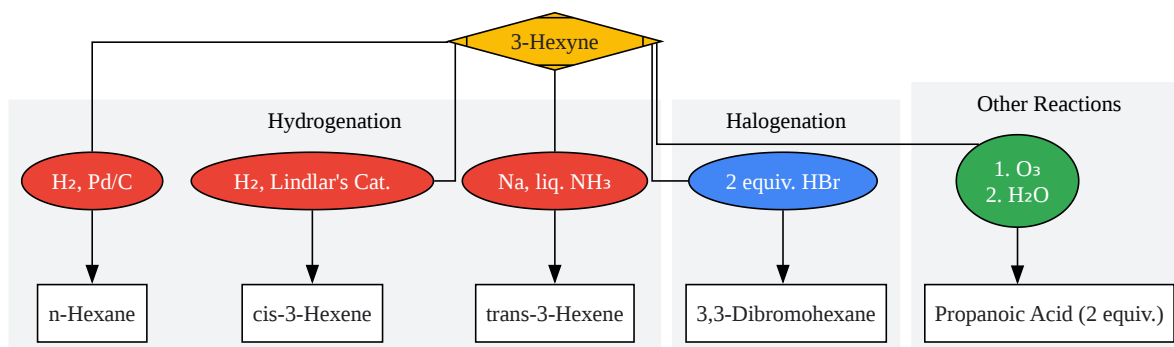
- Partial Reduction to cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst ( $\text{Pd}/\text{CaCO}_3$  with lead acetate and quinoline), hydrogenation of **3-Hexyne** yields cis-3-hexene.[\[11\]](#)
- Partial Reduction to trans-Alkene: Dissolving metal reduction, for instance with sodium in liquid ammonia, results in the formation of trans-3-hexene.

#### Halogenation:

- Addition of Halogens: **3-Hexyne** reacts with halogens (e.g.,  $\text{Br}_2$ ) to form di- and tetra-haloalkenes and alkanes.
- Addition of Hydrogen Halides: The reaction with hydrogen halides, such as  $\text{HBr}$ , proceeds via Markovnikov addition. The addition of two equivalents of  $\text{HBr}$  to **3-hexyne** results in the formation of 3,3-dibromohexane.[\[12\]](#)

#### Other Reactions:

- Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, yielding carboxylic acids.
- Cycloaddition Reactions: **3-Hexyne** can participate in cycloaddition reactions. For instance, it has been used in the preparation of [4+2] cycloaddition products by reacting with borole.
- Organometallic Reactions: It is used in the synthesis of fused hetero-hydropyridyl ligands by reacting with ruthenacycles.



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Key reactions of **3-Hexyne**.

## Applications in Research and Development

**3-Hexyne** serves as a versatile building block in organic synthesis.[13] Its applications extend to materials science and have potential relevance in drug development.

- **Organic Synthesis:** It is a precursor for the synthesis of various organic molecules, including stereospecific alkenes and functionalized alkanes.[14]
- **Organometallic Chemistry:** **3-Hexyne** is used as a ligand in the formation of organometallic complexes.[13]
- **Materials Science:** The incorporation of the **3-hexyne** structural motif into polymers can influence their physical properties, such as thermal stability and solubility.[15]
- **Drug Development:** While direct applications are not widespread, alkyne-containing molecules are of significant interest in medicinal chemistry. The "click chemistry" reaction, often involving an alkyne and an azide, is a powerful tool for drug discovery and bioconjugation.[16] The synthesis of complex molecules with potential biological activity can utilize alkyne intermediates.

## Safety and Handling

**3-Hexyne** is a highly flammable liquid and vapor.[8] It is also an aspiration hazard and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

Table 4: GHS Hazard Information for **3-Hexyne**

Hazard Class	Pictogram	Signal Word	Hazard Statement
Flammable liquids	GHS02	Danger	H225: Highly flammable liquid and vapor[8]
Aspiration hazard	GHS08	Danger	H304: May be fatal if swallowed and enters airways[8]
Skin corrosion/irritation	GHS07	Warning	H315: Causes skin irritation[8]
Serious eye damage/eye irritation	GHS07	Warning	H319: Causes serious eye irritation[8]
Specific target organ toxicity, single exposure	GHS07	Warning	H335: May cause respiratory irritation

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